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Compound of Interest
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Cat. No.: B014332 Get Quote

1. Introduction

4-Bromophenylacetylene (1-bromo-4-ethynylbenzene) is a versatile bifunctional reagent that

has emerged as a crucial building block in medicinal chemistry and drug discovery.[1][2] Its

structure, featuring a terminal alkyne and an aryl bromide, allows for sequential and site-

selective functionalization through well-established cross-coupling reactions. The terminal

alkyne group is a key participant in reactions such as the Sonogashira coupling and copper-

catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[3] The bromo-substituent

provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling

the construction of complex molecular architectures.[1] This dual reactivity makes 4-
bromophenylacetylene an important intermediate for creating libraries of compounds for high-

throughput screening and for the synthesis of targeted bioactive molecules.[2]

2. Applications in Drug Discovery

The rigid, linear scaffold provided by the phenylacetylene core is frequently utilized to probe

binding pockets of proteins and enzymes. The bromo- and ethynyl- groups serve as versatile

anchors for introducing various pharmacophoric elements.

2.1. Enzyme Inhibition

Derivatives of 4-bromophenylacetylene have been investigated as potent inhibitors for

several classes of enzymes. The core structure is often elaborated to mimic endogenous

substrates or to interact with specific residues within the enzyme's active site.
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Cholinesterase Inhibition: Several studies have reported the synthesis of bromophenol

derivatives, some originating from scaffolds that could be synthesized using 4-
bromophenylacetylene, that exhibit potent inhibition of acetylcholinesterase (AChE) and

butyrylcholinesterase (BChE).[4][5][6] These enzymes are critical targets in the management

of Alzheimer's disease. The synthesized compounds have shown inhibitory activities in the

picomolar to nanomolar range.[4][5]

Carbonic Anhydrase Inhibition: Novel bromophenol compounds have been identified as

effective inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[4]

[7] These enzymes are implicated in diseases such as glaucoma and epilepsy.[7]

DNA Gyrase Inhibition: Quinoline derivatives synthesized using a 4-bromophenyl moiety

have shown inhibitory activity against S. aureus DNA gyrase, a key target for antibacterial

agents.[8]

2.2. Anticancer and Antimicrobial Agents

The 4-bromophenylacetylene scaffold is a common feature in the design of novel anticancer

and antimicrobial candidates.

Anticancer Activity: Novel series of 4-(4-bromophenyl)-thiazol-2-amine and quinoline-1,3,4-

oxadiazole derivatives have been synthesized and evaluated for their anti-proliferative

effects.[9][10] For instance, a thiazole derivative showed potent activity against the MCF7

human breast adenocarcinoma cell line.[10]

Antimicrobial Activity: The same classes of compounds have also demonstrated significant

antimicrobial properties. Thiazole derivatives showed promising activity comparable to

standard antibacterial (norfloxacin) and antifungal (fluconazole) drugs.[10] Quinoline-

oxadiazole hybrids also displayed potent inhibitory activity against S. aureus, E. coli, and C.

albicans.[9]

Quantitative Data Summary
The following tables summarize the biological activities of various compounds derived from

scaffolds related to 4-bromophenylacetylene.

Table 1: Enzyme Inhibition Data
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Compound Class Target Enzyme Ki Value Reference

4-Phenylbutenone
Derivatives

hCA I 158.07–404.16 pM [4]

4-Phenylbutenone

Derivatives
hCA II 107.63–237.40 pM [4]

4-Phenylbutenone

Derivatives
AChE 14.81–33.99 pM [4]

4-Phenylbutenone

Derivatives
BChE 5.64–19.30 pM [4]

Bromophenol-Diaryl

Methane Hybrids
hCA I 2.53–25.67 nM [7]

Bromophenol-Diaryl

Methane Hybrids
hCA II 1.63–15.05 nM [7]

Bromophenol-Diaryl

Methane Hybrids
AChE 6.54–24.86 nM [7]

Natural Bromophenol

Derivatives
AChE 0.13–14.74 nM [5]

Natural Bromophenol

Derivatives
BChE 5.11–23.95 nM [5]

| Natural Bromophenol Derivatives | α-glycosidase | 63.96–206.78 nM |[5] |

Table 2: Anticancer and Antimicrobial Activity Data
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Compound ID /
Class

Activity Type
Target / Cell
Line

IC50 Value Reference

Quinoline
Derivative 10

Antimicrobial
S. aureus DNA
Gyrase

8.45 µM [8]

Quinoline

Derivative 6b
Antimicrobial

S. aureus DNA

Gyrase
33.64 µM [8]

Ciprofloxacin

(Control)
Antimicrobial

S. aureus DNA

Gyrase*
3.80 µM [8]

Thiazole

Derivative p2
Anticancer MCF7 10.5 µM [10]

| 5-Fluorouracil (Control) | Anticancer | MCF7 | 5.2 µM |[10] |

Experimental Protocols
Protocol 1: Generalized Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a fundamental reaction for functionalizing 4-
bromophenylacetylene, enabling the formation of a C(sp²)-C(sp) bond between the aryl

bromide and a terminal alkyne.[11][12][13]

Materials:

4-Bromophenylacetylene or other aryl/vinyl halide

Terminal alkyne

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

Copper(I) salt (e.g., CuI)

Amine base (e.g., triethylamine, diisopropylamine)

Anhydrous solvent (e.g., THF, DMF, toluene)
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Inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0

eq.), palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%).

Reagent Addition: Add the anhydrous solvent, followed by the amine base (2-3 eq.) and the

terminal alkyne (1.1-1.5 eq.) via syringe.

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room

temperature to 80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic

solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride

to remove the amine salt.[11] The organic layer is then washed with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The resulting crude product is purified by column

chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate)

to yield the desired coupled product.[11]

Protocol 2: Generalized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction utilizes the terminal alkyne of 4-bromophenylacetylene to form

a stable triazole ring with an azide-containing molecule.[3]

Materials:

4-Bromophenylacetylene or another terminal alkyne

Organic azide

Copper(II) sulfate (CuSO₄)

Sodium ascorbate
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Solvent system (e.g., t-BuOH/H₂O, DMSO)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve the alkyne (1.0 eq.) and the azide (1.0 eq.)

in the chosen solvent system.

Catalyst Addition: Add sodium ascorbate (0.1-0.3 eq.) to the mixture, followed by copper(II)

sulfate pentahydrate (0.01-0.05 eq.).

Reaction Conditions: Stir the reaction vigorously at room temperature. The reaction is

typically complete within 1 to 24 hours. Monitor progress by TLC or LC-MS.

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic

solvent (e.g., ethyl acetate, CH₂Cl₂).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography or recrystallization to yield the 1,4-disubstituted triazole product.
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Caption: Drug discovery workflow using 4-bromophenylacetylene.
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Caption: Experimental workflow for a Sonogashira coupling reaction.
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Caption: Relationship between synthesized scaffolds and their activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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